1-[2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanamine tetrahydrochloride
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Overview
Description
1-[2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanamine tetrahydrochloride is a chemical compound that has garnered attention in scientific research due to its potential biological activity and therapeutic applications. This compound is characterized by its complex structure, which includes a piperazine ring, a pyridine ring, and a methanamine group, all contributing to its unique chemical properties.
Mechanism of Action
Mode of Action
It’s worth noting that many piperazine derivatives interact with their targets by binding to specific sites, leading to changes in the target’s function .
Biochemical Pathways
Piperazine derivatives often influence various biochemical pathways depending on their specific targets .
Result of Action
The effects would likely depend on the specific targets and pathways influenced by the compound .
Biochemical Analysis
Biochemical Properties
It is known that the compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve various types of chemical bonds and forces .
Cellular Effects
It is known that the compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that the compound exerts its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound’s effects can change over time, potentially involving changes in the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of 1-[2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanamine tetrahydrochloride can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It is known that the compound can interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is known that the compound can interact with various transporters or binding proteins, potentially affecting its localization or accumulation .
Subcellular Localization
It is known that the compound can be directed to specific compartments or organelles, potentially involving targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanamine tetrahydrochloride typically involves multiple steps. One common method includes the reaction of 4-methylpiperazine with 3-bromopyridine under specific conditions to form the intermediate product. This intermediate is then subjected to further reactions, including amination and hydrochloride salt formation, to yield the final compound. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanamine tetrahydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine or pyridine rings can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperazine or pyridine rings.
Scientific Research Applications
1-[2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanamine tetrahydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(4-Methylpiperazin-1-yl)phenyl]methanamine
- 1-[2-(4-Methylpiperazin-1-yl)pyridin-4-yl]methanamine
- 1-[2-(4-Methylpiperazin-1-yl)pyrimidin-3-yl]methanamine
Uniqueness
1-[2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanamine tetrahydrochloride is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methanamine;tetrahydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4.4ClH/c1-14-5-7-15(8-6-14)11-10(9-12)3-2-4-13-11;;;;/h2-4H,5-9,12H2,1H3;4*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGWRNUGHLRPGDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=CC=N2)CN.Cl.Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22Cl4N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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